molecular formula C10H9FO3 B6285245 (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid CAS No. 147906-08-9

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Cat. No. B6285245
CAS RN: 147906-08-9
M. Wt: 196.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid, also known as 3-FMPPA, is a synthetic organic compound belonging to the family of carboxylic acids. It is a colorless liquid that is soluble in both organic solvents and water. 3-FMPPA has a wide range of applications in the fields of medicine, biochemistry, and chemistry.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis Methodologies : Research on synthesis methods for related compounds, such as 2-fluoro-4-bromobiphenyl, highlights advancements in practical, pilot-scale synthesis techniques. These methodologies are crucial for manufacturing key intermediates in pharmaceuticals, demonstrating the importance of efficient synthesis routes for compounds with structural similarities to "(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid" (Qiu et al., 2009).

Environmental and Biological Implications

  • Biodegradation of Polyfluoroalkyl Chemicals : Investigations into the microbial degradation of polyfluoroalkyl chemicals reveal the environmental fate of these substances. Understanding the degradation pathways and the formation of persistent by-products is essential for assessing the environmental impact of fluorinated compounds, including those structurally related to "(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid" (Liu & Mejia Avendaño, 2013).

Potential Medical Applications

  • Fluorescent Chemosensors : Research on 4-methyl-2,6-diformylphenol (DFP)-based compounds for detecting various analytes demonstrates the potential of fluorescent chemosensors in medical diagnostics and biological research. The development of sensitive and selective sensors can be inspired by the chemical framework of "(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid" and its derivatives (Roy, 2021).

Analytical Techniques and Toxicity Studies

  • Toxicity of Organic Fluorophores : A comprehensive review of the toxicity associated with widely used fluorophores in molecular imaging underlines the necessity for thorough toxicological evaluations. This is pertinent for compounds like "(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid" when considered for biomedical applications, emphasizing the need to assess cytotoxicity, tissue toxicity, and mutagenicity (Alford et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluoro-4-methoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "acetic anhydride", "pyridine", "chloroacetic acid", "triethylamine", "dimethylformamide", "dicyclohexylcarbodiimide", "N-hydroxysuccinimide", "3-(dimethylamino)propylamine", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "N,N-diisopropylethylamine", "2-bromoacetic acid", "magnesium", "bromine", "diethyl ether", "tetrahydrofuran", "hexanes", "methanol", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 3-fluoro-4-methoxybenzoate", "React 3-fluoro-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form ethyl 3-fluoro-4-methoxybenzoate.", "Step 2: Synthesis of ethyl 3-(3-fluoro-4-methoxyphenyl)acrylate", "Hydrolyze ethyl 3-fluoro-4-methoxybenzoate with hydrochloric acid and then neutralize with sodium hydroxide to obtain 3-fluoro-4-methoxybenzoic acid.", "React 3-fluoro-4-methoxybenzoic acid with acetic anhydride and pyridine to form the corresponding acyl chloride.", "React the acyl chloride with ethyl acetoacetate in the presence of triethylamine and dimethylformamide to form ethyl 3-(3-fluoro-4-methoxyphenyl)acrylate.", "Step 3: Synthesis of (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid", "React ethyl 3-(3-fluoro-4-methoxyphenyl)acrylate with chloroacetic acid in the presence of dicyclohexylcarbodiimide and N-hydroxysuccinimide to form the corresponding amide.", "Hydrolyze the amide with sodium hydroxide to obtain (2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid.", "Purify the product by recrystallization from a suitable solvent such as ethanol or water." ] }

CAS RN

147906-08-9

Product Name

(2E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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